tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound features a tert-butyl ester group, a brominated phenoxy moiety, and an azetidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Properties
IUPAC Name |
tert-butyl 3-[(2-bromo-3-methylphenoxy)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-11-6-5-7-13(14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVWLMDAGJXXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CN(C2)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Phenoxy Moiety: The initial step involves the bromination of 3-methylphenol to obtain 2-bromo-3-methylphenol.
Ether Formation: The brominated phenol is then reacted with an appropriate alkylating agent to form the 2-bromo-3-methylphenoxy moiety.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving suitable precursors.
Final Coupling: The 2-bromo-3-methylphenoxy moiety is coupled with the azetidine ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenoxy moiety.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy moiety and the azetidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((2-chloro-3-methylphenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((2-fluoro-3-methylphenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((2-iodo-3-methylphenoxy)methyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-bromo-3-methylphenoxy)methyl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
